Product packaging for 3-Aminocrotononitrile(Cat. No.:CAS No. 1118-61-2)

3-Aminocrotononitrile

Cat. No.: B073559
CAS No.: 1118-61-2
M. Wt: 82.1 g/mol
InChI Key: DELJOESCKJGFML-DUXPYHPUSA-N
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Description

3-Aminocrotononitrile is a highly versatile and valuable β-aminonitrile derivative that serves as a pivotal building block in organic synthesis and medicinal chemistry research. This compound is formally the cyano derivative of enaminone and acts as a stable, ambident nucleophile. Its primary research value lies in its role as a key precursor for the synthesis of a wide array of nitrogen-containing heterocycles, most notably pyrimidines, pyridines, and pyrazoles. The presence of both an electron-rich amino group and an electron-withdrawing nitrile group on a conjugated olefinic system allows it to participate in cyclocondensation reactions with a variety of electrophilic partners, such as carbonyl compounds and their equivalents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2 B073559 3-Aminocrotononitrile CAS No. 1118-61-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminobut-2-enenitrile
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InChI

InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3
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InChI Key

DELJOESCKJGFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
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DSSTOX Substance ID

DTXSID3061508
Record name 2-Butenenitrile, 3-amino-
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Molecular Weight

82.10 g/mol
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Physical Description

Slightly yellow flakes; [MSDSonline]
Record name 3-Aminocrotononitrile
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CAS No.

1118-61-2
Record name 3-Amino-2-butenenitrile
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Record name 2-Butenenitrile, 3-amino-
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Record name 2-Butenenitrile, 3-amino-
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Record name 3-aminocrotononitrile
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Synthetic Methodologies for 3 Aminocrotononitrile Production

Dimerization of Acetonitrile (B52724)

Base-Catalyzed Dimerization Mechanisms

The dimerization of acetonitrile is critically dependent on the choice of base and reaction conditions. The base must be strong enough to deprotonate acetonitrile, which has a relatively high pKa, but its nucleophilicity must be managed to avoid side reactions, such as attacking the nitrile group, which leads to the formation of undesired byproducts like acetamidine. google.comgoogle.com

A widely utilized and effective method for the dimerization of acetonitrile involves the use of sodium amide (NaNH₂) as a strong base in liquid ammonia (B1221849) as a solvent. justia.comgoogle.comgoogle.com This process typically involves the following steps:

Deprotonation: Acetonitrile is deprotonated by sodium amide in liquid ammonia at low temperatures, generally between -77°C and -32°C. justia.comgoogle.com This step generates the acetonitrile carbanion.

Salt Formation: The reaction mixture is then warmed to a temperature between -5°C and +35°C, allowing the carbanion to react with another molecule of acetonitrile to form the sodium salt of 3-aminocrotononitrile. justia.comgoogle.com This step is often carried out in the presence of an inert solvent like toluene. justia.com

Hydrolysis: The resulting sodium salt is then hydrolyzed, typically by the addition of water, to yield this compound. justia.comgoogle.com

This method has been shown to produce high yields of this compound, often exceeding 90%, with high purity. google.comgoogle.com

To minimize the formation of the byproduct acetamidine, which results from the nucleophilic attack of the base on the nitrile group, sterically hindered strong bases have been investigated. google.comgoogle.com The rationale is that a bulky base will preferentially abstract a proton from the methyl group of acetonitrile due to steric hindrance, rather than attacking the more sterically accessible nitrile carbon.

Studies have shown that bases like lithium diethylamide and sodium-bis-trimethylsilylamide can produce this compound in high yields (86% and 90% respectively). google.comgoogle.com However, the high cost associated with the production of these sterically demanding bases can be an economic drawback for large-scale industrial applications. google.com Research has also explored the use of germanium amides with significant steric bulk, which have been observed to promote the dimerization of acetonitrile. researchgate.net

The following table summarizes the impact of different bases on the yield of this compound:

BaseYield (%)Reference
Sodium Amide>90 google.comgoogle.com
Lithium Diethylamide86 google.comgoogle.com
Sodium-bis-trimethylsilylamide90 google.comgoogle.com

Optimization of Reaction Conditions for Production Efficiency

Several parameters can be optimized to maximize the yield and purity of this compound while ensuring an efficient and economical process.

Molar Ratio: A molar ratio of acetonitrile to sodium amide of approximately 2:1 is generally maintained for the dimerization reaction. justia.comgoogle.comgoogle.com

Temperature Control: The initial deprotonation is conducted at very low temperatures (-77°C to -32°C) to favor carbanion formation and suppress side reactions. justia.comgoogle.com The subsequent salt formation is carried out at a higher temperature range (-5°C to +35°C) to facilitate the dimerization. justia.comgoogle.com

Solvent: While liquid ammonia is the primary solvent for the deprotonation step, an inert co-solvent is often used during the salt formation stage. Toluene is a preferred choice, but other aromatic hydrocarbons like xylene and benzene, as well as ethers such as tetrahydrofuran (B95107) and dimethoxyethane, can also be employed. justia.comgoogle.comgoogle.com The choice of solvent can influence the yield and purity of the final product.

Reaction Time: The salt formation is typically completed within 0.5 to 2 hours. google.com

The following table presents data on the influence of different inert solvents on the yield and purity of this compound when using sodium amide in liquid ammonia:

Inert SolventYield (%)Purity (%)Reference
Toluene90.299.5
Tetrahydrofuran86.398.9 google.comgoogle.com

Alternative Synthetic Routes to this compound

While the dimerization of acetonitrile is the most prevalent method, other synthetic pathways to this compound have been explored. One such alternative involves the reaction of cyanoacetamide with acetaldehyde (B116499) under acidic conditions, followed by dehydration. Another approach is the Knoevenagel condensation of malononitrile (B47326) with acetaldehyde derivatives using a base catalyst. Additionally, the reaction of this compound with hydroxylamine (B1172632) hydrochloride can produce 5-amino-3-methylisoxazole, indicating a potential reverse synthesis consideration. nih.gov However, these alternative routes are generally less common for large-scale production compared to the well-established acetonitrile dimerization process.

Reactivity and Mechanistic Studies of 3 Aminocrotononitrile

Nucleophilic Characteristics of 3-Aminocrotononitrile

As a nucleophile, this compound can react at multiple sites, primarily at the nitrogen atom, the α-carbon of the enamine system, and the nitrile group. Its bifunctional nature allows it to act as a bisnucleophilic reagent in cyclocondensation reactions. chemicalbook.comsmolecule.comsigmaaldrich.comfishersci.ca

The nitrile group (-C≡N) in this compound can participate in cyclization reactions. For instance, it is used as a bisnucleophilic reagent in cyclocondensation with hexafluoroacetone(ethoxycarbonylimine) to form bis(trifluoromethyl)pyrimidinones. chemicalbook.comsigmaaldrich.comfishersci.ca The nitrogen of the amino group and the nitrile group both act as nucleophilic centers in this transformation. This reactivity is fundamental to its role as a building block for various heterocyclic systems, including pyrimidines. guidechem.comcolab.ws In the presence of hydroxide (B78521) catalysts, this compound can react with other monomeric nitriles to generate aminopyrimidines. colab.ws Furthermore, reactions with hydroxylamine (B1172632) hydrochloride lead to the formation of 5-amino-3-methylisoxazole, demonstrating the nitrile group's participation in forming five-membered rings. nih.gov

The enamine moiety [H₂N-C(CH₃)=CH-CN] makes the α-carbon (the carbon atom adjacent to the nitrile group) nucleophilic due to resonance delocalization of the nitrogen lone pair. This site readily reacts with various electrophiles. A notable example is the reaction with aryldiazonium salts. Instead of the expected N-coupling to form a triazene, the reaction proceeds via an electrophilic attack at the α-carbon. chemicalbook.comfishersci.caresearchgate.net This is followed by the hydrolysis of the imine intermediate to yield 2-arylhydrazono-3-ketobutyronitrile. chemicalbook.comfishersci.cacdnsciencepub.com This reaction underscores the pronounced nucleophilic character of the vinylic α-carbon. cdnsciencepub.com Similarly, this compound reacts with ferrocenyl-1,2-enones, where the initial nucleophilic attack likely occurs at the α-carbon, leading to the formation of ferrocenyl pyridines. chemicalbook.comsmolecule.comlookchem.com

Electrophilic Interactions of this compound

This compound engages in a variety of reactions with electrophilic reagents, showcasing its utility as a versatile nucleophilic building block. rsc.org Its interaction with carbonyl compounds is particularly significant. For example, it condenses with aliphatic ketones like acetone (B3395972) and butanone to yield 1,4-dihydropyridine (B1200194) derivatives. rsc.org The reaction mechanism involves an initial condensation to form an unstable ylidene intermediate, which then reacts with a second molecule of this compound before cyclizing. rsc.org

The reaction with aldehydes is dependent on the reaction conditions. In a basic medium, salicylaldehyde (B1680747) reacts with one equivalent of this compound to form a quinoline (B57606) derivative. rsc.org However, under acidic conditions, a 2:2 adduct is formed, resulting in a 1,4-dihydropyridine derivative. rsc.org Diazotization coupling reactions with p-substituted anilines are another key electrophilic interaction, producing 2-arylhydrazone-3-ketimino-butyronitriles. chemicalbook.comlookchem.comsigmaaldrich.comfishersci.ca

Acylation Reactions of this compound

Acylation of this compound is a critical transformation that highlights the compound's ambident nucleophilic nature. niscpr.res.in As an enamine, it can react with electrophiles like acid chlorides at either the nitrogen atom (N-acylation) to form enamides or at the α-carbon (C-acylation) to yield enaminones. niscpr.res.inniscair.res.in

The regioselectivity of the acylation of this compound is highly dependent on the structure of the acylating agent and the nature of the base used. niscair.res.inresearchgate.net Studies have shown that this compound is a preferred precursor for the preparation of C-acylated products (enaminones), whereas the related methyl 3-aminocrotonate is more suitable for synthesizing N-acylated products (enamides). niscpr.res.inniscair.res.in

The choice of acid chloride significantly influences the reaction outcome. researchgate.net

Straight-chain aliphatic acid chlorides show an exclusive preference for C-acylation. researchgate.net

Branched-chain aliphatic acid chlorides (e.g., isobutyryl chloride) lead to a complete reversal of site selection, yielding only the N-acylated products. niscair.res.inresearchgate.net

Aromatic acid chlorides do not exhibit a clear-cut regioselectivity, with the outcome being sensitive to the position and electronic nature of substituents on the aromatic ring. niscair.res.inresearchgate.net

α,β-Unsaturated acid chlorides , in the presence of triethylamine, react to form 3,4-dihydropyridin-(2H)-ones through an in-situ chemicalbook.comchemicalbook.com sigmatropic rearrangement of the initially formed N-acylated intermediate. niscpr.res.inniscair.res.in

The base employed also plays a crucial role. Pyridine (B92270) has been found to be an effective base for these reactions, while its absence can lead to polymerization. niscpr.res.in

Regioselectivity in the Acylation of this compound niscpr.res.inniscair.res.inresearchgate.net
Acylating Agent TypeBasePredominant OutcomeProduct Type
Straight-Chain Aliphatic Acid ChloridesPyridineC-AcylationEnaminone
Branched-Chain Aliphatic Acid ChloridesPyridineN-AcylationEnamide
Aromatic Acid ChloridesPyridineMixture / Substituent DependentEnaminone / Enamide
α,β-Unsaturated Acid ChloridesTriethylamineCyclization via N-Acylation3,4-Dihydropyridin-(2H)-one
Dichloroacetyl ChloridePyridineC-AcylationEnaminone (E-s-Z isomer)

The stereochemistry of the acylation products is influenced by both the acylating agent and the reaction conditions. niscair.res.in For instance, acylation with isobutyryl chloride can lead to the Z-isomer of the N-acylated product. niscair.res.in In contrast, reaction with dichloroacetyl chloride in the presence of pyridine exclusively affords the C-acylated (E-s-Z) compound in high yield. niscair.res.in The steric and electronic properties of the substituents on aromatic acid chlorides are recognized as critical factors in determining the stereochemical outcome of the acylation of enamines. niscair.res.in A reinvestigation of the Benary reaction, which involves the acylation of this compound with cinnamoyl chloride in the presence of pyridine, established that the product previously identified as the N-acylated isomer was, in fact, 5-cyano-6-methyl-4-phenyl-3,4-dihydropyridin-2(1H)-one, formed via the cyclization of the intermediate N-acylated enaminonitrile. niscpr.res.inresearchgate.net

Diazotization Coupling Reactions of this compound

This compound readily participates in diazotization coupling reactions with aryldiazonium salts. However, instead of the anticipated N-coupling to form a triazene, the reaction proceeds via an electrophilic attack at the electron-rich β-carbon (C2) of the enamine system. guidechem.comchemicalbook.comcdnsciencepub.com This is followed by the hydrolysis of the resulting imine intermediate to yield 2-arylhydrazono-3-oxobutanenitriles. cdnsciencepub.com This type of reaction is analogous to the Japp-Klingemann reaction, where a β-keto-acid or ester is coupled with a diazonium salt to form a hydrazone with the expulsion of a carboxyl or ester group. wikipedia.orgsynarchive.com In the case of this compound, the amino group is ultimately replaced by an oxo group through hydrolysis.

The reaction of p-substituted anilines with this compound leads to the formation of 2-arylhydrazone-3-ketimino-butyronitriles, which are valuable intermediates for the synthesis of more complex molecules, including various dyes and heterocyclic compounds like pyrazoles. chemicalbook.comresearchgate.net The general mechanism for this transformation involves the initial attack of the diazonium ion on the β-carbon of this compound, followed by tautomerization and hydrolysis.

Studies on the coupling of arenediazonium ions with this compound have shown that the resulting 2-arylhydrazono-3-oxobutanenitriles can exist as E and Z isomers. cdnsciencepub.comresearchgate.net The stereochemical outcome of the reaction can be influenced by the nature and position of substituents on the aryl ring of the diazonium salt. cdnsciencepub.com For instance, para-substituted derivatives tend to form a single Z isomer, while ortho-substituted analogues can yield a mixture of E and Z isomers. cdnsciencepub.com

Table 1: Representative Diazotization Coupling Reactions of this compound

Reactant 1Reactant 2 (Diazonium Salt Source)ProductReference
This compoundp-Substituted anilines2-Arylhydrazone-3-ketimino-butyronitriles chemicalbook.com
This compoundAryldiazonium salts2-Arylhydrazono-3-oxobutanenitriles cdnsciencepub.com

Cyclocondensation Pathways Involving this compound

The bifunctional nature of this compound, possessing both nucleophilic (amino group) and electrophilic (nitrile group) centers, makes it an excellent building block in cyclocondensation reactions for the synthesis of a wide array of heterocyclic compounds. smolecule.com

A notable example is its use in the synthesis of substituted pyridines. In a modified Bohlmann-Rahtz pyridine synthesis, this compound can react with various alkynones in a one-pot, three-component cyclocondensation to produce cyanopyridines in high yields. core.ac.uk This method is particularly effective for generating fluorescent cyanopyridines. core.ac.uk Another pathway to pyridines involves the reaction of this compound with ferrocenyl-1,2-enones, which results in the formation of ferrocenyl pyridines, a class of organometallic compounds with potential applications in materials science. guidechem.comchemicalbook.comnih.gov

Furthermore, this compound serves as a key intermediate in the synthesis of pyrimidines. It undergoes cyclocondensation with hexafluoroacetone(ethoxycarbonylimine) to act as a bisnucleophilic reagent, forming bis(trifluoromethyl)pyrimidinones. guidechem.comchemicalbook.comsigmaaldrich.comlookchem.comfishersci.se Hydroxide-catalyzed reactions of this compound with other monomeric nitriles can also lead to the formation of aminopyrimidines. colab.ws

The reactivity of this compound also extends to the synthesis of fused heterocyclic systems. For instance, the arylhydrazono derivatives obtained from its diazotization coupling can be cyclized with hydrazine (B178648) hydrate (B1144303) to yield 5-amino-4-arylazo-3-methyl-1H-pyrazoles. researchgate.net These, in turn, can undergo further cyclocondensation with 1,3-diketones to produce pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net

Table 2: Examples of Cyclocondensation Reactions with this compound

Reactant(s)Reaction TypeProductReference
This compound, Heterocyclic alkynonesBohlmann-Rahtz reactionFluorescent cyanopyridines core.ac.uk
This compound, Ferrocenyl-1,2-enonesCondensationFerrocenyl pyridines guidechem.comchemicalbook.comnih.gov
This compound, Hexafluoroacetone(ethoxycarbonylimine)CyclocondensationBis(trifluoromethyl)pyrimidinones guidechem.comchemicalbook.comsigmaaldrich.comlookchem.comfishersci.se
This compound, Monomeric nitrilesHydroxide-catalyzed condensationAminopyrimidines colab.ws
Arylhydrazono derivative of this compound, Hydrazine hydrateCyclization5-Amino-4-arylazo-3-methyl-1H-pyrazoles researchgate.net

Isomerization Phenomena and Mechanistic Insights in this compound

This compound can exist as two geometric isomers: cis and trans. cdnsciencepub.com The high-melting form (m.p. ~80 °C) is assigned the cis-configuration, while the low-melting form (m.p. ~50 °C) has the trans-configuration. cdnsciencepub.com The isomerization between these two forms is readily achievable and is subject to catalysis by both acids and bases. cdnsciencepub.com This facile interconversion is an important consideration in its reactions, as the reactivity of the individual isomers can differ.

Under certain conditions, this compound can undergo self-condensation. This dimerization process can lead to the formation of 4-amino-1,3-dicyano-2-methylpenta-1,3-diene. cdnsciencepub.com This linear dimer can subsequently cyclize to form 2-amino-5-cyano-4,6-lutidine, a substituted pyridine derivative. cdnsciencepub.com The proposed mechanism for this self-condensation involves the formation of a carbonium ion intermediate. cdnsciencepub.com

Table 3: Isomers and Self-Condensation Product of this compound

CompoundDescriptionReference
cis-3-AminocrotononitrileHigh-melting isomer cdnsciencepub.com
trans-3-AminocrotononitrileLow-melting isomer cdnsciencepub.com
4-Amino-1,3-dicyano-2-methylpenta-1,3-dieneProduct of self-condensation cdnsciencepub.com
2-Amino-5-cyano-4,6-lutidineCyclization product of the dimer cdnsciencepub.com

Reactivity with Organometallic Reagents

The reaction of this compound with organometallic reagents provides pathways to novel carbon-carbon bond formations and the synthesis of complex molecular architectures. A significant reaction in this category is the synthesis of ferrocenyl pyridines through the condensation of this compound with ferrocenyl-1,2-enones. guidechem.comchemicalbook.comsmolecule.comnih.govlookchem.com This reaction underscores the utility of this compound in incorporating the ferrocenyl moiety, known for its unique electrochemical properties, into heterocyclic systems.

The reactivity of this compound with Grignard reagents has also been investigated. The reaction with aromatic Grignard reagents, such as phenylmagnesium bromide, results in the formation of β-amino ketones of the type CH₃-CO-CH=C(NH₂)-R after hydrolysis of the intermediate imine. cdnsciencepub.com This reaction proceeds via the nucleophilic addition of the Grignard reagent to the nitrile carbon. masterorganicchemistry.com This transformation provides a synthetic route to β-amino ketones, which are valuable intermediates in organic synthesis.

Table 4: Reactions of this compound with Organometallic Reagents

Organometallic ReagentCo-reactantProduct ClassReference
Not specified (used in synthesis of ferrocenyl pyridines)Ferrocenyl-1,2-enonesFerrocenyl pyridines guidechem.comchemicalbook.comsmolecule.comnih.govlookchem.com
Aromatic Grignard reagents (e.g., Phenylmagnesium bromide)This compoundβ-Amino ketones (after hydrolysis) cdnsciencepub.com

3 Aminocrotononitrile As a Versatile Precursor in Heterocyclic Synthesis

Synthesis of Pyridine (B92270) and its Fused Derivatives

The reactivity of 3-aminocrotononitrile has been extensively harnessed for the construction of the pyridine ring, a core structure in many pharmaceuticals, agrochemicals, and materials. lookchem.comnih.gov It serves as a key enamine component in reactions that form polysubstituted pyridine systems and their more complex fused heterocyclic analogs.

The Bohlmann-Rahtz pyridine synthesis is an efficient two-step method for producing substituted pyridines. jk-sci.comwikipedia.org The process begins with the condensation of an enamine, such as this compound, with an ethynyl ketone. nih.govwikipedia.org This initial step yields an aminodiene intermediate. The second step involves a heat-induced E/Z isomerization followed by a cyclodehydration to form the final 2,3,6-trisubstituted pyridine. nih.govwikipedia.org

The traditional Bohlmann-Rahtz reaction often requires high temperatures for the final cyclodehydration step. nih.govorganic-chemistry.org However, modifications using acid catalysts can effectively lower the required reaction temperature. jk-sci.com One-pot variations of this reaction have been developed to synthesize fluorescent cyanopyridines from this compound and various heterocyclic alkynones in excellent yields, with microwave irradiation being used to accelerate the process. core.ac.uk

A significant improvement involves the use of N-iodosuccinimide (NIS) as a Lewis acid, which facilitates the cyclodehydration of the aminodienone intermediate under very mild conditions, such as at 0 °C in ethanol. nih.govresearchgate.net This method provides high yields of the corresponding pyridines with excellent regiocontrol. nih.govresearchgate.net

Table 1: Examples of Bohlmann-Rahtz Pyridine Synthesis using NIS

Entry Enamine Ethynyl Ketone Aminodiene Intermediate (Yield) Pyridine Product (Yield)
1 Ethyl 3-aminocrotonate 1-Phenylprop-2-yn-1-one 3ab (85%) 4ab (>98%)
2 Ethyl 3-aminocrotonate 1-(4-Chlorophenyl)prop-2-yn-1-one 3ac (86%) 4ac (97%)
3 This compound 1-Phenylprop-2-yn-1-one 3ca (68%) 4ca (>98%)

Data sourced from research on NIS-mediated cyclodehydration. researchgate.net

This compound is a key reagent in the synthesis of ferrocenyl pyridines, which are organometallic compounds with potential applications in catalysis and materials science. lookchem.com The synthesis involves the reaction of this compound with ferrocenyl-1,2-enones. lookchem.comsigmaaldrich.cnnih.govsigmaaldrich.com The incorporation of the iron-containing ferrocene moiety into a pyridine structure can significantly expand its chemical and physical properties. nih.govresearchgate.net This interaction is one of the established methods for preparing ferrocene-containing pyridines, alongside other synthetic routes like Negishi cross-coupling reactions. nih.govresearchgate.net

Functionally substituted 3-cyano-2(1H)-pyridinethiones are valuable precursors for a variety of biologically active compounds and dyes. researchgate.net this compound serves as a starting material for these heterocycles. In one pathway, this compound reacts with cyanothioacetamide to form an intermediate which, upon heating in the presence of triethylamine, cyclizes to yield 4-amino-6-methyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile. researchgate.net

Alternatively, reaction of the anion derived from this compound and malononitrile (B47326) with various isothiocyanates leads to the formation of N-substituted 4-amino-6-methyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles. researchgate.net These pyridinethione derivatives are versatile intermediates for further synthetic transformations. researchgate.net

The pyridinethione derivatives synthesized from this compound are crucial for building fused heterocyclic systems like pyrido[2,3-d]pyrimidines and pyrido[1,2-a]pyrimidines. researchgate.net

Pyrido[2,3-d]pyrimidines: N-substituted pyridine-2(1H)-thiones, when heated in formamide, undergo cyclization to produce pyrido[2,3-d]pyrimidine derivatives. researchgate.net

Pyrido[1,2-a]pyrimidines: The same N-substituted pyridinethione precursors can react with arylidenemalononitriles to yield pyrido[1,2-a]pyrimidine structures. researchgate.net This transformation proceeds through the reaction of the amino group on the pyridine ring, distinguishing it from pathways that would lead to other fused systems. researchgate.net

The versatile pyridinethione intermediates derived from this compound also open a route to 1,8-naphthyridine derivatives. researchgate.net Specifically, certain N-substituted pyridinethiones react with arylidenemalononitriles to yield 1,8-naphthyridine structures. researchgate.net This reaction involves the formation of a new pyridine ring fused to the initial one, creating the bicyclic naphthyridine core. The structure of the final product is confirmed through spectroscopic methods. researchgate.net

This compound is also utilized in the synthesis of dihydropyridine derivatives. It can undergo condensation reactions with various carbonyl compounds. For instance, the reaction of this compound with aliphatic ketones like acetone (B3395972) results in a 1:2 adduct, forming a 2,4,4,6-tetramethyl-1,4-dihydropyridine derivative. rsc.org Similarly, it reacts with cinnamaldehyde to afford a corresponding dihydropyridine product. rsc.org These reactions showcase the ability of this compound to construct partially saturated pyridine rings, which are themselves an important class of heterocyclic compounds. rsc.orgrsc.org

Synthesis of Pyrimidine (B1678525) Derivatives

This compound serves as a valuable building block in the synthesis of various pyrimidine derivatives. Its bifunctional nature, possessing both a nucleophilic amino group and a nitrile group, allows for diverse cyclization strategies.

This compound functions as a bisnucleophilic reagent in cyclocondensation reactions to form highly functionalized pyrimidine rings. A key example is its reaction with hexafluoroacetone(ethoxycarbonylimine) to produce bis(trifluoromethyl)pyrimidinones. beilstein-journals.orgchim.it In this synthesis, the enamine character of this compound allows for a reaction pathway that results in the formation of a stable, fluorinated pyrimidinone structure. This transformation highlights the utility of this compound for incorporating trifluoromethyl groups into heterocyclic systems, which is of significant interest in medicinal and materials chemistry. chim.it

Table 1: Synthesis of Bis(trifluoromethyl)pyrimidinones

Reactant 1 Reactant 2 Product Ref.

The synthesis of 4-aminopyrimidines can be achieved through the temperature-controlled condensation of nitriles, where this compound is a key intermediate. The process begins with the self-condensation of acetonitrile (B52724) under basic conditions, which first yields a mixture of cis- and trans-3-aminocrotononitrile. As the reaction temperature is elevated, further condensation and cyclization occur, leading to the formation of substituted 4-aminopyrimidines. This method demonstrates an efficient pathway for constructing the pyrimidine core from simple, readily available nitrile precursors. The reaction's progression and final products are highly dependent on the reaction temperature, allowing for selective synthesis.

Table 2: Temperature-Controlled Synthesis of 4-Aminopyrimidines from Nitriles

Nitrile Reactant(s) Temperature Product Yield (%) Ref.
Acetonitrile (self-condensation) 140 °C 2,6-Dimethyl-4-aminopyrimidine 71
Phenylacetonitrile & Acetonitrile 120 °C 2-Methyl-5,6-diphenyl-4-aminopyrimidine 77

Synthesis of Pyrazole Derivatives

This compound is a pivotal precursor for the synthesis of a wide array of pyrazole derivatives. Its reaction with hydrazine-based reagents is a fundamental strategy for constructing the pyrazole ring.

The synthesis of 5-amino-4-arylazo-3-methyl-1H-pyrazoles from this compound is a well-established multi-step process. researchgate.net The first step involves a coupling reaction between this compound and an aromatic diazonium salt. This reaction typically occurs at the α-carbon of the crotononitrile backbone. researchgate.netresearchgate.net The resulting intermediate, a 2-arylhydrazono-3-iminobutyronitrile, is then treated with hydrazine (B178648) hydrate (B1144303) in a subsequent step. researchgate.net This final cyclization step, usually conducted under reflux in a solvent like ethanol, affords the target 5-amino-4-arylazo-3-methyl-1H-pyrazole in good yields. researchgate.net

Table 3: Synthesis of 5-Amino-4-arylazo-3-methyl-1H-pyrazoles

Step Reactants Product Conditions Ref.
1 This compound, Aromatic Diazonium Salt 2-Arylhydrazono-3-iminobutyronitrile Low Temperature Coupling researchgate.net

The synthesis of the specific heterocyclic system, Pyrazolo[5,1-c]thieno[3,4-e] beilstein-journals.orgnih.govnih.govtriazin-6-amide, directly from this compound is not prominently documented in the surveyed scientific literature. While this compound is a precursor to various pyrazolo[5,1-c] beilstein-journals.orgnih.govnih.govtriazine structures, the specific annulation required to form the additional thieno[3,4-e] ring system in a single, direct pathway from this starting material is not described in the available research. The synthesis of such complex fused systems typically involves multiple steps starting from pre-functionalized pyrazole or thiophene rings.

One of the most significant applications of this compound in heterocyclic chemistry is its role as a direct precursor to aminopyrazoles. The reaction of α,β-unsaturated nitriles, such as this compound, with hydrazine and its derivatives is a classical and extensively utilized method for synthesizing 3(5)-aminopyrazoles. nih.govnih.gov This condensation reaction proceeds efficiently, with the hydrazine molecule attacking the electrophilic carbon of the nitrile and one of the vinylic carbons, leading to cyclization. nih.gov This straightforward approach provides access to a core heterocyclic structure that is a key intermediate for the synthesis of more complex fused heterocyclic systems and pharmaceutically active molecules. nih.gov

Table 4: General Synthesis of 3(5)-Aminopyrazoles

Reactant 1 Reactant 2 Product Key Features Ref.
This compound Hydrazine Hydrate 5-Amino-3-methyl-1H-pyrazole Extensively utilized, efficient route nih.govnih.gov

Synthesis of Isoxazole Derivatives

This compound serves as a precursor in the formation of various heterocyclic systems, including isoxazole derivatives. The synthesis of these compounds often involves the construction of the isoxazole ring through cyclization reactions.

5-Amino-3-methylisoxazole Synthesis

While this compound is a versatile precursor for heterocycles, the direct synthesis of 5-amino-3-methylisoxazole from it is not the most commonly cited pathway. Methodologies for creating 3-amino-5-methylisoxazole often start from different precursors. For instance, one established route involves the reaction of nitrile compounds such as 2,3-dibromobutyronitrile or 2-bromocrotononitrile with hydroxyurea in an alkaline medium. google.com Another approach starts with the formation of acetyl acetonitrile from ethyl acetate and acetonitrile, which then reacts with p-toluenesulfonyl hydrazide and is subsequently cyclized with hydroxylamine (B1172632). google.com A three-step synthesis starting from ethyl cyanoacetate and triethyl orthoacetate has also been described to produce 5-amino-3-methyl-isoxazole-4-carboxylic acid. mdpi.com

Cycloaddition Reactions in Isoxazole Formation

The formation of the isoxazole ring is frequently achieved through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. mdpi.comresearchgate.net This powerful synthetic strategy involves the reaction of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, like an alkene or alkyne. nih.gov The nitrile oxide can be generated in situ from an aldoxime precursor. mdpi.com

Synthesis of Thiophene Derivatives

This compound is a valuable building block for the synthesis of 2-aminothiophene derivatives, primarily through the Gewald aminothiophene synthesis. pharmaguideline.com This reaction involves the condensation of an α-cyano-alkene with elemental sulfur and an active methylene compound, typically in the presence of a base. pharmaguideline.comrsc.org

In a typical procedure, this compound reacts with an active methylene reagent like ethyl acetoacetate or acetylacetone and elemental sulfur in a suitable solvent such as dioxane with a base. rsc.org This one-pot reaction provides a straightforward route to highly functionalized thiophenes. sciforum.net

ReactantsProductReaction Type
This compound, Ethyl acetoacetate, Sulfur2-Amino-3-ethoxycarbonyl-4-methylthiopheneGewald Synthesis
This compound, Acetylacetone, Sulfur3-Acetyl-2-amino-4-methylthiopheneGewald Synthesis

This table summarizes the reactants and products in the Gewald synthesis of thiophene derivatives starting from this compound. rsc.org

Synthesis of Quinoline (B57606) Derivatives

The versatility of this compound extends to the synthesis of quinoline derivatives. The reaction conditions can influence the final product structure. For instance, the reaction between this compound and salicylaldehyde (B1680747) in a basic medium yields a quinoline derivative. rsc.org The formation of the quinoline is proposed to occur through an initial nucleophilic attack of the aminocrotononitrile on the aldehyde's carbonyl group, followed by cyclization and dehydration. rsc.org

In contrast, reacting the same starting materials under acidic conditions can lead to the formation of a 1,4-dihydropyridine (B1200194) derivative instead. rsc.org The synthesis of quinoline-3-carbonitrile derivatives can also be achieved via one-pot multicomponent reactions involving aldehydes and other reagents. nih.gov

ReactantsConditionProduct
This compound, SalicylaldehydeBasic MediumQuinoline Derivative
This compound, SalicylaldehydeAcidic Medium1,4-Dihydropyridine Derivative

This table illustrates how reaction conditions affect the outcome of the reaction between this compound and salicylaldehyde. rsc.org

Multicomponent Reactions Utilizing this compound

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.org These reactions are valued for their high atom economy and ability to construct complex molecules in a convergent manner. rsc.org

This compound is a useful component in MCRs for the synthesis of various heterocyclic compounds. guidechem.comlookchem.com Its bifunctional nature, possessing both a nucleophilic amino group and a nitrile group, allows it to participate in diverse cyclization cascades. guidechem.comchemicalbook.com It has been employed as a key intermediate in the synthesis of heterocycles such as pyridines and pyrimidines. guidechem.comlookchem.com For example, it can react with ferrocenyl-1,2-enones to form ferrocenyl pyridines. lookchem.comsigmaaldrich.com The use of this compound in MCRs represents a powerful strategy for the rapid generation of diverse and complex heterocyclic libraries.

Advanced Characterization and Theoretical Studies of 3 Aminocrotononitrile

Spectroscopic Analysis in Research Context

Spectroscopic techniques are fundamental tools for the characterization of 3-aminocrotononitrile. They allow for the non-destructive analysis of its structure and are pivotal in monitoring the progress of reactions in which it participates. nih.gov

Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. arcjournals.org In the case of this compound, the IR spectrum displays characteristic absorption bands that confirm its unique structure, featuring an amine group, a carbon-carbon double bond, and a nitrile group. chemicalbook.comnist.gov

Advanced techniques like Fourier Transform Infrared (FTIR) spectroscopy provide high-resolution spectra, enabling precise structural analysis. arcjournals.org The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where bands corresponding to specific functional groups appear. arcjournals.org The more complex region from 1450 to 600 cm⁻¹, referred to as the fingerprint region, shows a unique pattern of absorptions that is characteristic of the molecule as a whole. arcjournals.org

Key vibrational frequencies in the IR spectrum of this compound are instrumental for its structural elucidation.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
N-H StretchAmine (NH₂)3400 - 3200
C≡N StretchNitrile2260 - 2220
C=C StretchAlkene1680 - 1620
N-H BendAmine (NH₂)1650 - 1580
C-H StretchAlkene/Methyl3100 - 2850

Data inferred from general spectroscopic principles and available spectral data. arcjournals.orgchemicalbook.comnist.gov

The presence and position of these bands provide definitive evidence for the molecular structure of this compound, distinguishing it from other isomers or potential byproducts in a synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for gaining deep mechanistic insights into chemical reactions. nih.gov It allows for the non-destructive, quantitative analysis of reaction mixtures over time, providing detailed structural information about reactants, intermediates, and products. nih.govresearchgate.net For reactions involving this compound, such as its synthesis via the dimerization of acetonitrile (B52724) or its use in forming heterocyclic compounds like pyridines and pyrimidines, NMR is essential. lookchem.comgoogle.com

By monitoring changes in the chemical shifts, signal integrations, and coupling constants in ¹H and ¹³C NMR spectra, researchers can map the kinetic profile of a reaction. ed.ac.uk Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to unambiguously determine the structure of complex products formed from this compound, which is particularly useful in multicomponent reactions. nih.gov

The characteristic NMR signals for this compound provide a baseline for these studies.

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H~1.8SingletMethyl (CH₃)
¹H~3.9SingletVinylic (CH)
¹H~4.5 (broad)SingletAmine (NH₂)
¹³C~20QuartetMethyl (CH₃)
¹³C~70DoubletVinylic (CH)
¹³C~120SingletNitrile (CN)
¹³C~160SingletEne-amine (C-NH₂)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. chemicalbook.comnih.gov

These mechanistic studies are crucial for optimizing reaction conditions, improving yields, and minimizing the formation of byproducts. researchgate.net

Mass spectrometry (MS) is a vital analytical technique for identifying unknown compounds and determining the structure of molecules by measuring their mass-to-charge ratio (m/z). arcjournals.org In the context of reactions involving this compound, MS is used to confirm the identity of the final products and any intermediates that can be isolated. arcjournals.org

Using electron ionization (EI), a common method in MS, molecules are fragmented in a reproducible manner, creating a unique fragmentation pattern that serves as a molecular fingerprint. The NIST Chemistry WebBook provides mass spectral data for this compound. nist.gov The molecular ion peak ([M]⁺) confirms the molecular weight of the compound (82.10 g/mol ). nist.govscbt.com

m/z RatioProposed FragmentSignificance
82[C₄H₆N₂]⁺Molecular Ion (M⁺)
81[M-H]⁺Loss of a hydrogen atom
67[M-CH₃]⁺Loss of a methyl radical
54[M-HCN-H]⁺ or [M-N₂H₂]⁺Loss of hydrogen cyanide and a hydrogen atom
41[C₂H₃N]⁺ or [C₃H₅]⁺Acetonitrile cation or allyl cation fragment

Data derived from the NIST Mass Spectrometry Data Center. nist.gov

By analyzing the mass spectrum of a reaction mixture, chemists can identify the products formed from this compound, even in trace amounts, providing critical information for understanding reaction outcomes and pathways.

Computational Chemistry and Molecular Modeling

Theoretical and computational chemistry offer powerful tools to complement experimental studies, providing a molecular-level understanding of the structure, properties, and reactivity of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations can predict its three-dimensional geometry, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and various electronic properties. researchgate.net

These calculations provide insights into the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and atomic charges. This information is key to understanding the molecule's reactivity. For example, the locations of the highest electron density (nucleophilic sites) and lowest electron density (electrophilic sites) can be predicted, explaining why this compound acts as a versatile bisnucleophilic reagent in reactions. guidechem.comchemicalbook.com The calculated vibrational spectra from DFT can also aid in the assignment of experimental IR bands, leading to a more confident structural elucidation. researchgate.net

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the prediction of reaction pathways and the characterization of transition states. researchgate.net For reactions involving this compound, such as its formation from the dimerization of acetonitrile, theoretical models can be constructed to map the potential energy surface of the reaction. google.comresearchgate.net

These studies can:

Identify Intermediates: Propose the structures of short-lived intermediates that may be difficult to detect experimentally.

Calculate Activation Energies: Determine the energy barriers for different possible reaction steps, helping to predict the most likely reaction pathway.

Characterize Transition States: Elucidate the geometry of the transition state, the highest energy point along the reaction coordinate, which provides fundamental insight into how the reaction occurs.

By combining electronic structure calculations with rate theory, it is possible to predict reaction kinetics and understand how factors like temperature and catalysts influence the reaction outcome. researchgate.net This predictive power is invaluable for designing new synthetic routes and optimizing existing processes that utilize this compound.

Computational Interpretation of Regioselectivity and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the underlying factors that govern the regioselectivity and stereoselectivity of reactions involving this compound. As a versatile building block, this compound possesses multiple reactive sites, making theoretical calculations invaluable for predicting and understanding reaction outcomes.

The regioselectivity in reactions such as Michael additions and cycloadditions is largely dictated by the electronic properties of the this compound molecule. Theoretical calculations of local reactivity descriptors, such as Fukui functions and condensed local softness indices, can identify the most probable sites for nucleophilic or electrophilic attack. For instance, in the Michael addition of a nucleophile to an activated double bond, DFT calculations can determine the relative electrophilicity of the α- and β-carbon atoms. The calculated partial atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO) provide insights into the charge distribution and the regions most susceptible to nucleophilic attack. Studies on analogous asymmetric divinylic compounds have shown that both global and local reactivity parameters can successfully predict the preference for nucleophilic attack at one reactive site over another. rsc.org

In the context of stereoselectivity, computational modeling can be employed to investigate the transition state structures of competing reaction pathways. For reactions involving chiral catalysts or substrates, DFT calculations can elucidate the origin of enantioselectivity by comparing the activation energies of the transition states leading to different stereoisomers. For example, in the Biginelli reaction, which can utilize β-amino esters analogous to this compound, computational studies have revealed that the stereoselectivity is determined in the cyclization step, with the catalyst playing a crucial role in stabilizing one transition state over the other through a network of non-covalent interactions. clockss.orgelsevierpure.com

A study on the reactions of structurally similar β-azolyl enamines with nitrile oxides demonstrated the power of combining experimental and theoretical methods. DFT calculations at the B3LYP/Def2-TZVP level of theory were used to study the stepwise and concerted pathways of the [3+2]-cycloaddition. The calculations showed that the reactions proceeded stereoselectively, with the preference for the E-isomer over the Z-isomer being driven by the higher thermodynamic stability of the former, which ultimately controlled the stereochemical outcome of the reaction. nih.gov

The table below presents hypothetical data illustrating how computational analysis could be used to predict regioselectivity in a Michael addition reaction involving a derivative of this compound.

Reactive SiteCalculated ParameterValuePredicted Outcome
α-carbonFukui function (f+)0.08Less favorable for nucleophilic attack
β-carbonFukui function (f+)0.25More favorable for nucleophilic attack
α-carbonLUMO coefficient0.15Lower contribution to LUMO
β-carbonLUMO coefficient-0.38Higher contribution to LUMO

Application of Quantum Chemical Calculations in Compound Design

Quantum chemical calculations are instrumental in the rational design of novel compounds derived from this compound for a wide range of applications, including pharmaceuticals and functional materials. By predicting the physicochemical and electronic properties of virtual compounds before their synthesis, these computational methods save significant time and resources.

In the field of medicinal chemistry, DFT and other quantum chemical methods are employed to design derivatives of this compound with enhanced biological activity. For instance, pyrimidine-5-carbonitrile derivatives, which can be synthesized from precursors like this compound, have been designed as potent enzyme inhibitors. mdpi.comrsc.orgnih.gov Computational docking studies can predict the binding affinity and orientation of these designed molecules within the active site of a target protein. Furthermore, quantum chemical calculations can determine key molecular descriptors such as the electrostatic potential, dipole moment, and frontier orbital energies, which are correlated with a compound's pharmacokinetic and pharmacodynamic properties.

The design of functional materials, such as those with specific electronic or optical properties, also heavily relies on quantum chemical calculations. For example, by modifying the donor and acceptor groups on a pyrimidine-5-carbonitrile core, researchers can tune the HOMO-LUMO energy gap of the molecule. rsc.org This allows for the rational design of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) with desired emission colors and efficiencies. Quantum chemical calculations can predict properties such as the absorption and emission wavelengths, oscillator strengths, and the energy difference between the lowest singlet and triplet excited states (ΔEST), which are critical for the performance of TADF materials.

The following table provides an example of how quantum chemical calculations could be used to guide the design of a novel this compound derivative for a specific application, such as an electron-transport material.

Designed DerivativeCalculated PropertyValueImplication for Application
Derivative A (with electron-withdrawing substituent)LUMO Energy-3.2 eVFavorable for electron injection
Derivative A (with electron-withdrawing substituent)Electron Affinity2.5 eVGood electron transport capability
Derivative B (with electron-donating substituent)LUMO Energy-2.1 eVLess favorable for electron injection
Derivative B (with electron-donating substituent)Electron Affinity1.8 eVPoorer electron transport capability

By systematically modifying the structure of this compound in silico and calculating the relevant properties, researchers can identify the most promising candidates for synthesis and experimental validation, thereby accelerating the discovery of new and improved functional molecules.

Industrial and Biological Applications of 3 Aminocrotononitrile Derivatives

Pharmaceutical Intermediate Role

3-Aminocrotononitrile is a versatile intermediate compound utilized in the synthesis of a wide range of pharmaceuticals. lookchem.comchemimpex.com Its bifunctional nature, containing both an amine and a nitrile group, makes it a valuable building block for creating complex heterocyclic molecules that are central to many drug designs. guidechem.com The compound serves as a crucial starting material in the development of various therapeutic agents. chemimpex.comgoogle.com

Precursor for Sulfisomizole and Other Therapeutic Compounds

A key application of this compound in the pharmaceutical industry is its role as an intermediate in the production of specific drugs, such as Sulfisomizole. lookchem.comguidechem.comchemicalbook.com This highlights its importance in the synthesis of established therapeutic compounds. Its reactivity allows for its incorporation into multi-step synthetic pathways that yield active pharmaceutical ingredients.

Synthesis of Anticonvulsant Agents

Research into novel treatments for neurological disorders has identified derivatives of this compound as promising candidates for anticonvulsant agents. chemimpex.com Epilepsy, a common neurological disease, is often treated with antiepileptic drugs (AEDs) that modulate ion channels or neurotransmitter activity. nih.goviomcworld.org The development of new anticonvulsant drugs is driven by the need to overcome side effects and drug resistance associated with current treatments. nih.gov The synthesis of new chemical entities often involves the use of versatile intermediates to create molecules with the potential for therapeutic activity against seizures. nih.goviomcworld.org

Development of Drugs with Calcium Channel Blocker or Antiviral Properties (via Pyridine (B92270) Derivatives)

This compound is a key precursor in the synthesis of pyridine heterocycles. lookchem.comguidechem.comchemicalbook.com These pyridine derivatives are significant scaffolds in drug discovery. The strategic manipulation of calcium channels is a therapeutic approach for various conditions. nih.govnih.gov Calcium channel blockers are used to treat hypertension and other cardiovascular disorders. nih.gov Furthermore, research has indicated that inhibiting calcium entry into cells can interfere with the lifecycle of viruses, suggesting that calcium channel blockers may have potential as antiviral agents. nih.gov

Derivatives with Antibacterial Activity

The increasing resistance of bacteria to existing antibiotics necessitates the search for new antimicrobial substances. uctm.edu Researchers have synthesized and evaluated various derivatives of organic compounds for their antibacterial and antifungal activities. mdpi.com Studies have shown that certain synthetic derivatives possess antimicrobial properties against a range of pathogens, including ESKAPE bacteria (Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and other harmful microbes like Listeria monocytogenes and Salmonella enterica. nih.gov The development of new lead compounds with significant biological activity is a key focus in this area of research. mdpi.com

Agrochemical Development Applications

Beyond its pharmaceutical uses, this compound is a significant intermediate in the agrochemical industry. lookchem.comchemimpex.comguidechem.com It serves as a foundational material for creating a variety of products designed for agricultural use. lookchem.com

Synthesis of Pesticides and Herbicides

This compound is employed as a starting material in the synthesis of pesticides and herbicides. guidechem.comgoogle.comchemicalbook.comgoogle.com Its chemical structure allows for the creation of diverse molecules that can be developed into effective solutions for crop protection and management. lookchem.comchemimpex.com

Dyestuff Industry Intermediate

In the dyestuff industry, this compound is utilized as a key intermediate for the synthesis of various types of dyes. frontiersin.orgrsc.org Its distinct chemical properties are instrumental in the creation of a broad spectrum of colorants. frontiersin.org These colorants find applications across multiple sectors, including the textile, plastics, and printing ink industries. frontiersin.org The compound is recognized as an important raw material and intermediate for dyestuffs. researchgate.netrsc.org

This compound is an initial product for the production of azo dyes. organic-chemistry.orgrsc.org Azo dyes are a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group) and are among the most important commercial dyes. The synthesis of these dyes often involves a diazotization coupling reaction. frontiersin.orgresearchgate.net In this process, this compound undergoes a reaction with p-substituted anilines to yield 2-arylhydrazone-3-ketimino-butyronitriles. researchgate.net Similarly, its reaction with aryldiazonium salts results in 2-arylhydrazono-3-ketobutyronitrile through electrophilic attack at the α-carbon followed by hydrolysis. researchgate.netwikipedia.org This reactivity makes it a valuable precursor in producing a diverse range of colors for various industrial applications. frontiersin.org

Material Science Applications

The utility of this compound extends into material science, where it contributes to the production of advanced polymers and serves as a precursor for materials with specific electronic properties. frontiersin.orgresearchgate.net Its derivatives, particularly heterocyclic compounds, are integral to developing new materials. frontiersin.org

In the polymer industry, this compound is used in the production of polyurethane. frontiersin.orgresearchgate.netwikipedia.org Polyurethane is a highly versatile polymer that can be formulated into a wide range of materials, including foams, elastomers, and coatings. frontiersin.org The inclusion of this compound as an intermediate in its synthesis highlights the compound's role in creating durable and functional materials for numerous commercial and industrial products. frontiersin.org

Application AreaPolymer TypeExamples of End Products
Polymer IndustryPolyurethaneFoams, Elastomers, Coatings

While direct synthesis pathways are not extensively detailed in the provided search results, the derivatives of this compound, such as pyridine-carbonitriles, are fundamental components in the development of advanced optoelectronic materials. These pyridine-based structures serve as core components in thermally activated delayed fluorescence (TADF) emitters, which are crucial for high-efficiency Organic Light-Emitting Diodes (OLEDs). The molecular design of these emitters often involves combining electron-donating units with electron-accepting cores, such as pyridine-3,5-dicarbonitrile, to achieve desired photophysical properties like high quantum efficiency and specific emission colors ranging from blue to orange-red.

General Development of New Chemical Entities

This compound is a significant raw material and intermediate in organic synthesis, broadly employed for the development of new chemical entities. frontiersin.orgresearchgate.net Its versatile reactivity allows it to be a starting point for a variety of molecular structures. frontiersin.org

One of its primary roles is in the synthesis of heterocyclic compounds like pyridines and pyrimidines. frontiersin.orgresearchgate.netwikipedia.org These heterocycles are essential scaffolds in the development of numerous chemical compounds and materials. frontiersin.org For instance, this compound reacts with ferrocenyl-1,2-enones to form ferrocenyl pyridines, which are valuable in organometallic chemistry and have potential applications in catalysis and material science. frontiersin.orgresearchgate.net

Furthermore, it serves as a bisnucleophilic reagent. frontiersin.orgresearchgate.net In this capacity, it undergoes cyclocondensation with hexafluoroacetone(ethoxycarbonylimine) to form bis(trifluoromethyl)pyrimidinones. frontiersin.orgresearchgate.netresearchgate.net These pyrimidinone derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. frontiersin.org

Through diazotization coupling reactions with p-substituted anilines, this compound is also used to produce 2-arylhydrazono-3-ketobutyronitriles. frontiersin.org These resulting compounds are noted for their potential applications in the development of new materials and chemical entities. frontiersin.org

Reaction TypeReactant(s)Product ClassPotential Applications
Heterocycle SynthesisFerrocenyl-1,2-enonesFerrocenyl PyridinesCatalysis, Material Science
CyclocondensationHexafluoroacetone(ethoxycarbonylimine)Bis(trifluoromethyl)pyrimidinonesPharmaceuticals, Agrochemicals
Diazotization Couplingp-substituted anilines2-Arylhydrazono-3-ketobutyronitrilesNew Chemical Entities, Materials

Future Perspectives and Research Challenges

Exploration of Undiscovered Reactivity Patterns

While 3-aminocrotononitrile is a well-established precursor for various heterocycles, its full reactive potential is yet to be completely harnessed. As a bifunctional molecule with nucleophilic and electrophilic centers, it holds promise for novel chemical transformations. guidechem.com

Future research will likely focus on its participation in multicomponent reactions (MCRs), which offer an efficient pathway to complex molecular architectures in a single step. nih.gov The development of new catalytic systems could unveil previously unknown reaction pathways, leading to the synthesis of unique molecular scaffolds that are not readily accessible through traditional methods. Investigations into its reactivity with a broader range of electrophiles and nucleophiles could also lead to the discovery of novel heterocyclic and acyclic compounds with interesting properties. A deeper understanding of its tautomeric equilibria and how different reaction conditions can favor one form over the other will be crucial in controlling reaction outcomes and exploring new reactivity patterns.

A summary of known reaction types involving this compound is presented below:

Reaction TypeReactantsProductsSignificance
CyclocondensationHexafluoroacetone(ethoxycarbonylimine)Bis(trifluoromethyl)pyrimidinonesIntermediate for pharmaceuticals and agrochemicals. guidechem.comlookchem.com
Reaction with enonesFerrocenyl-1,2-enonesFerrocenyl pyridinesPotential applications in catalysis and material science. guidechem.comlookchem.com
Diazotization couplingp-substituted anilines2-Arylhydrazono-3-ketobutyronitrilesDevelopment of new chemical entities and materials. lookchem.com
CondensationPhenolic compoundsCoumarin and lutidine derivativesSynthesis of heterocyclic compounds. researchgate.net
Self-condensationHeat5-Cyano-4,6-dimethyl-2-pyridoneFormation of pyridone derivatives. researchgate.net

Development of Sustainable Synthetic Protocols for this compound

The current industrial production of this compound often involves the dimerization of acetonitrile (B52724) using strong bases such as sodium amide in liquid ammonia (B1221849). google.com While effective, this process presents environmental and safety challenges. Future research is directed towards the development of greener and more sustainable synthetic routes.

This includes the exploration of alternative, less hazardous bases and solvents. The use of catalytic methods, potentially involving transition metals or organocatalysts, could offer milder reaction conditions and improved atom economy. dntb.gov.ua Furthermore, the application of modern synthetic technologies such as continuous-flow synthesis could provide safer and more efficient production processes. flinders.edu.au Biocatalytic methods, using enzymes to catalyze the formation of this compound, represent another promising avenue for a more sustainable future.

Key areas for improvement in the synthesis of this compound are outlined below:

Current MethodChallengesPotential Sustainable Alternatives
Dimerization of acetonitrile with sodium amide in liquid ammoniaUse of hazardous reagents and solvents, harsh reaction conditions.Catalytic dimerization using transition metals or organocatalysts.
Energy intensive.Biocatalytic synthesis using enzymes.
Potential for hazardous byproducts.Synthesis in greener solvents (e.g., water, ionic liquids).
Application of continuous-flow technology for improved safety and efficiency.

Innovative Applications in Catalysis and Advanced Materials

The unique molecular structure of this compound makes it an attractive candidate for the development of novel catalysts and advanced materials. Its ability to form stable complexes with metal ions suggests its potential use as a ligand in catalysis. The synthesis of ferrocenyl pyridines from this compound highlights its potential in the field of organometallic chemistry, which could lead to new catalysts for a variety of organic transformations. lookchem.com

In materials science, this compound is already used in the production of polyurethane. guidechem.comlookchem.com Future research could explore its incorporation into other polymers to create materials with tailored properties, such as enhanced thermal stability or specific optical characteristics. Its derivatives also have potential applications in the dyestuff industry for the creation of a wide array of colorants. guidechem.comlookchem.com Further investigation into its use in the synthesis of functional organic materials, such as those for electronic or photonic applications, is a promising area of research.

Structure-Activity Relationship (SAR) Studies for Biologically Active Derivatives

This compound is a key intermediate in the synthesis of a variety of biologically active molecules, particularly heterocyclic compounds like pyridines and pyrimidines, which are core structures in many pharmaceuticals and agrochemicals. guidechem.comlookchem.com A significant area of future research lies in the systematic exploration of the structure-activity relationships (SAR) of these derivatives.

SAR studies are crucial for understanding how modifications to a molecule's structure affect its biological activity. nih.govnih.gov For derivatives of this compound, this would involve synthesizing a library of related compounds with systematic variations in their substituents and evaluating their biological effects. This could lead to the identification of compounds with enhanced potency, selectivity, and pharmacokinetic properties for use as new drugs or crop protection agents. For instance, SAR studies on pyridine (B92270) and pyrimidine (B1678525) derivatives have been instrumental in the development of anticancer and antimicrobial agents. researchgate.netbohrium.comnih.govmdpi.commdpi.commdpi.com The insights gained from such studies will be invaluable in the rational design of the next generation of therapeutics and agrochemicals derived from this compound.

The table below illustrates the potential impact of SAR studies on derivatives of this compound:

Derivative ClassPotential Biological ActivityStructural Modifications for SAR StudiesDesired Outcome
PyridinesAnticancer, AntimicrobialVariation of substituents on the pyridine ring.Increased potency and selectivity, reduced toxicity.
PyrimidinesAnticancer, Anti-inflammatoryIntroduction of different functional groups at various positions.Improved efficacy and better pharmacokinetic profiles. nih.govgsconlinepress.com
Pyrido[2,3-d]pyrimidinesKinase inhibitors, AnticancerAlteration of substitution patterns on the fused ring system.Enhanced target specificity and novel mechanisms of action. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-aminocrotononitrile in laboratory settings?

  • Methodology :

  • Microwave-assisted synthesis : Reacting this compound with HM (1.5 equivalents) at 120°C for 30 minutes under microwave irradiation, followed by purification via flash chromatography (yield: 79–88%) .
  • Scale-up considerations : Increasing reaction scale (e.g., 3–6 g) improves yields slightly (e.g., 85% → 88%) due to reduced side reactions. Avoid chromatographic purification for precursors by optimizing solvent systems .
    • Key parameters : Temperature control, stoichiometric ratios, and rapid purification to prevent degradation.

Q. Which spectroscopic techniques are employed to characterize this compound and its derivatives?

  • Analytical workflow :

  • IR spectroscopy : Identifies functional groups (e.g., nitrile: 2220 cm⁻¹, NH stretching: 3300–3500 cm⁻¹) and α-pyrone carbonyl (1725 cm⁻¹ in acetylated derivatives) .
  • NMR : Distinguishes methyl groups (δ 2.1–2.7 ppm), olefinic protons (δ 5.8–6.3 ppm), and aromatic protons (δ 7.0–7.96 ppm) in condensation products .
  • Mass spectrometry : Confirms molecular ions (e.g., m/z 224 for C₁₃H₁₀N₂O₂) and fragmentation patterns (e.g., CH₃CN elimination in trans-configuration products) .

Advanced Research Questions

Q. How does this compound participate in heterocyclic compound formation, and what mechanistic insights exist?

  • Reaction pathways :

  • Condensation with phenolic compounds : Forms tricyclic derivatives (e.g., 7 and 11a) via nucleophilic addition of phenolic hydroxyl groups to the nitrile, followed by cyclization. For example, heating with 4-hydroxycoumarin at 180°C yields 2-amino-4-methyl-5H-benzopyrano[4,3-b]pyridin-5-one (C₁₃H₁₀N₂O₂) .
  • Self-condensation : At 180°C, forms 5-cyano-4,6-dimethyl-2-pyridone (C₈H₈N₂O) via dimerization, bypassing phenolic intermediates .
    • Mechanistic drivers : Steric hindrance (e.g., failed cyclization with 4-hydroxycarbostyril) and electronic effects (e.g., resonance stabilization of intermediates) dictate product selectivity .

Q. How can contradictory data regarding the cyclotrimerization pathways of acetonitrile involving this compound be resolved?

  • Electrode-specific degradation :

  • Negative electrode : Forms this compound (acetonitrile dimer) as an intermediate during aging, alongside ethylene and triethylamine from tetraethylammonium decomposition .
  • Positive electrode : Directly forms 2,4,6-trimethyl-1,3,5-triazine without dimer intermediates .
    • Resolution strategy : Use in-operando GC-MS to monitor electrode-specific degradation products. Control voltage and electrolyte composition (e.g., 1M TEABF₄ in acetonitrile) to isolate pathways .

Q. What strategies optimize yields in multi-step syntheses using this compound under varying thermal conditions?

  • Optimization framework :

  • Temperature modulation : Higher temperatures (230–280°C) favor intramolecular cyclization (e.g., forming C₁₀H₉NO₃ from 4-hydroxy-6-methyl-2-pyrone), while lower temperatures (120–150°C) prevent decomposition .
  • Catalyst-free conditions : Avoid acid/base catalysts to reduce side reactions (e.g., polymerization) during condensation with phenolic substrates .
  • Solvent selection : Use ethanol for selective crystallization of products (e.g., 26% yield of 13 from 4-hydroxycarbostyril) .

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